molecular formula C6H5N3O2S B6299809 3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 90030-94-7

3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B6299809
CAS No.: 90030-94-7
M. Wt: 183.19 g/mol
InChI Key: ZTLNEUFJVXIZJI-UHFFFAOYSA-N
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Description

3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the class of isothiazolopyrimidines

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary greatly depending on the specific compound. It’s important to note that while some pyrimidine derivatives have shown promising results in laboratory settings, further testing and clinical trials are often needed to fully understand their safety profile .

Future Directions

The future directions of research into pyrimidine derivatives are likely to continue focusing on the development of novel compounds with improved pharmacological activities. This includes the design and synthesis of new pyrimidine derivatives, as well as further investigations into their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-aminopyrimidine with a suitable thioamide under acidic conditions to form the desired isothiazolopyrimidine ring system . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction parameters, such as solvent choice, temperature, and reaction time, is crucial to achieve efficient and cost-effective production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered oxidation states

    Substitution: Various substituted isothiazolopyrimidines

Scientific Research Applications

Comparison with Similar Compounds

3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: Shares a similar fused ring system but differs in the heteroatoms present.

    Thiazolo[5,4-d]pyrimidine:

    Triazolo[4,3-a]pyrimidine: Another related compound with a different nitrogen arrangement in the ring system.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-methyl-7H-[1,2]thiazolo[5,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c1-2-3-4(10)7-6(11)8-5(3)12-9-2/h1H3,(H2,7,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLNEUFJVXIZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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